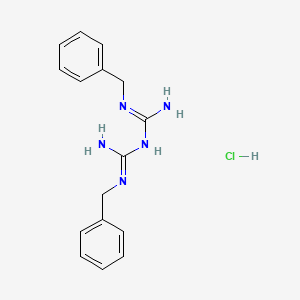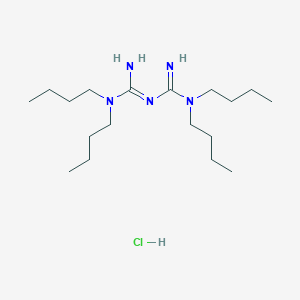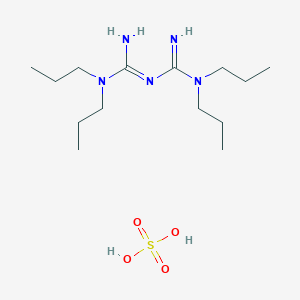
N1,N1,N5,N5-tetrakis(n-propyl)-biguanide sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1,N1,N5,N5-tetrakis(n-propyl)-biguanide sulfate is a synthetic organic compound that belongs to the biguanide family. Biguanides are known for their diverse applications in various fields, including medicine, agriculture, and industrial processes. This compound, in particular, is characterized by its unique chemical structure, which includes multiple n-propyl groups attached to a biguanide core, and its sulfate salt form.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1,N5,N5-tetrakis(n-propyl)-biguanide sulfate typically involves the reaction of biguanide with n-propylamine under controlled conditions. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product. The reaction mixture is then treated with sulfuric acid to obtain the sulfate salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques.
化学反応の分析
Types of Reactions
N1,N1,N5,N5-tetrakis(n-propyl)-biguanide sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The n-propyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or aldehydes, while reduction may produce primary or secondary amines.
科学的研究の応用
N1,N1,N5,N5-tetrakis(n-propyl)-biguanide sulfate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of metabolic disorders.
Industry: Utilized in the formulation of specialty chemicals and materials.
作用機序
The mechanism of action of N1,N1,N5,N5-tetrakis(n-propyl)-biguanide sulfate involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
N1,N1,N5,N5-tetramethyl-biguanide: Known for its use in diabetes treatment (e.g., metformin).
N1,N1,N5,N5-tetraethyl-biguanide: Similar structure but with ethyl groups instead of n-propyl groups.
N1,N1,N5,N5-tetrakis(n-butyl)-biguanide: Contains n-butyl groups, leading to different chemical and physical properties.
Uniqueness
N1,N1,N5,N5-tetrakis(n-propyl)-biguanide sulfate is unique due to its specific n-propyl substitutions, which can influence its reactivity, solubility, and biological activity. These properties make it distinct from other biguanides and may offer advantages in certain applications.
特性
IUPAC Name |
2-(N,N-dipropylcarbamimidoyl)-1,1-dipropylguanidine;sulfuric acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H31N5.H2O4S/c1-5-9-18(10-6-2)13(15)17-14(16)19(11-7-3)12-8-4;1-5(2,3)4/h5-12H2,1-4H3,(H3,15,16,17);(H2,1,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYKIMMFWRUGQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=NC(=N)N(CCC)CCC)N.OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(CCC)/C(=N/C(=N)N(CCC)CCC)/N.OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H33N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[4-(4-Oxooctahydroquinolin-1-yl)phenyl]acetonitrile](/img/structure/B8045646.png)
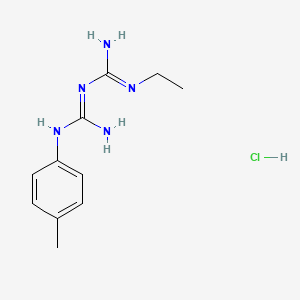
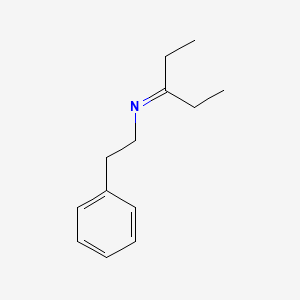
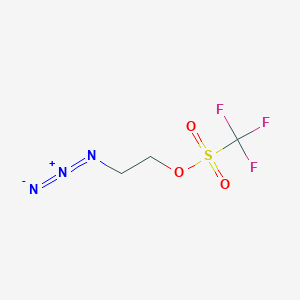
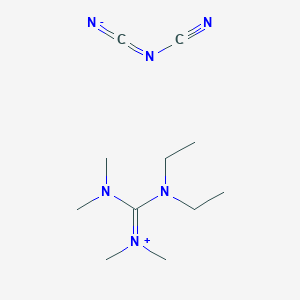
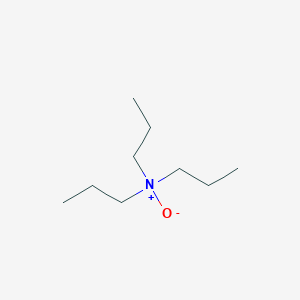
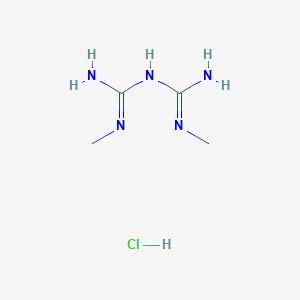

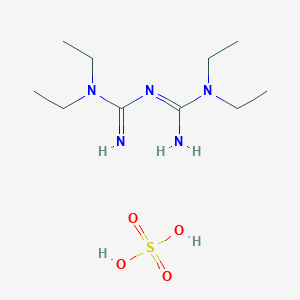
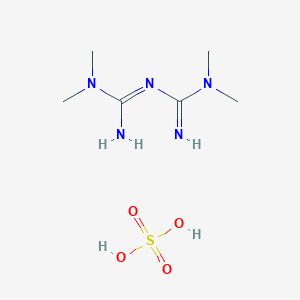
![2-[N,N-di(propan-2-yl)carbamimidoyl]-1,1-di(propan-2-yl)guanidine;sulfuric acid](/img/structure/B8045720.png)
